N-(2,1,3-benzothiadiazol-5-yl)-3-methylbutanamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-3-methylbutanamide is a chemical compound that belongs to the benzothiadiazole family This compound is characterized by the presence of a benzothiadiazole ring, which is a heterocyclic structure containing both nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-3-methylbutanamide typically involves the reaction of 2,1,3-benzothiadiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its interaction with DNA or RNA can contribute to its anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-5-yl)-3-methylbutanamide can be compared with other benzothiadiazole derivatives, such as:
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-phenyl-1-piperazinecarbothioamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide
These compounds share the benzothiadiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C11H13N3OS |
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Molecular Weight |
235.31 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-3-methylbutanamide |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)5-11(15)12-8-3-4-9-10(6-8)14-16-13-9/h3-4,6-7H,5H2,1-2H3,(H,12,15) |
InChI Key |
OAMPNTOFGPXNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=NSN=C2C=C1 |
Origin of Product |
United States |
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